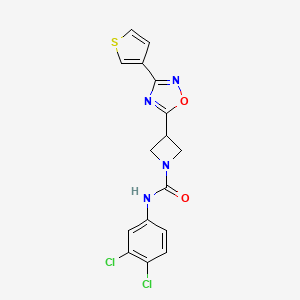

N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide

Description

N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a central azetidine ring substituted with a 1,2,4-oxadiazol-5-yl group linked to a thiophene moiety. The compound’s structural complexity—including the azetidine’s conformational rigidity, the oxadiazole’s electron-deficient nature, and the thiophene’s aromaticity—suggests applications in medicinal chemistry or agrochemical development. However, its specific biological targets and mechanisms remain underexplored in the available literature .

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N4O2S/c17-12-2-1-11(5-13(12)18)19-16(23)22-6-10(7-22)15-20-14(21-24-15)9-3-4-25-8-9/h1-5,8,10H,6-7H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUDBMLAKZULROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a complex structure that includes a dichlorophenyl group, a thiophene moiety, and an oxadiazole ring, which are known for their diverse biological properties.

Anticancer Properties

Recent studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of 1,2,4-oxadiazoles have been evaluated for their inhibitory effects on various cancer cell lines. In one study, compounds similar to N-(3,4-dichlorophenyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidine were tested against multiple cancer types including breast and prostate cancers. The results demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity (IC50 values ranging from 0.67 to 4.18 µM) .

The mechanism through which this compound exerts its biological effects is likely multifaceted. Initial findings suggest that it may interact with specific enzymes or receptors involved in cancer progression. For example, compounds with similar structures have been shown to inhibit key signaling pathways associated with tumor growth and metastasis .

Antimicrobial Activity

In addition to anticancer properties, there is emerging evidence supporting the antimicrobial potential of this compound. Compounds featuring thiophene and oxadiazole rings have been reported to exhibit antibacterial and antifungal activities against various pathogens. The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | IC50: 0.67 - 4.18 µM against various cancer cell lines | |

| Antimicrobial | Effective against multiple bacterial strains |

Case Studies and Research Findings

- Anticancer Efficacy : A study conducted by Zhang et al. screened several oxadiazole derivatives for anticancer activity using TRAP PCR-ELISA assays. The findings revealed that certain compounds exhibited significant inhibition against cancer cell lines such as HEPG2 and MCF7, with IC50 values lower than standard chemotherapeutics .

- Mechanistic Insights : Another investigation into the mechanism of action highlighted that oxadiazole derivatives could inhibit enzymes involved in cancer cell proliferation and survival pathways (e.g., EGFR and Src kinases), which are critical targets in cancer therapy .

- Antimicrobial Studies : Research has also focused on the antimicrobial properties of related compounds where structural modifications led to enhanced activity against resistant strains of bacteria .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including this compound, as promising anticancer agents. The oxadiazole scaffold is known for its ability to inhibit various enzymes and proteins involved in cancer progression.

Case Studies

A study conducted by Mansour et al. synthesized new 1,2,4-oxadiazole derivatives and tested their anticancer activity. Among them, one derivative exhibited potent activity against leukemia cell lines with a concentration-dependent response . Another study reported that certain oxadiazole derivatives showed high antiproliferative effects against breast cancer cells with inhibition rates exceeding 90% .

Antimicrobial Properties

In addition to anticancer applications, compounds containing the oxadiazole moiety have demonstrated antimicrobial activity against various pathogens.

Future Directions in Research

Given the promising results from preliminary studies, further research is warranted to explore:

- Structural Modifications : Investigating how changes in the chemical structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profiles of these compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: dichlorophenyl groups , oxadiazole rings , and heterocyclic cores . Below is a detailed comparison with key examples:

Table 1: Structural and Functional Comparison of Analogs

Structural Analysis

- Heterocyclic Core: The target compound’s azetidine ring (4-membered) contrasts with the cyclohexene in ’s isomers and the pyridine in PSN375963 . The 1,2,4-oxadiazole ring is shared with PSN375963 and cyclohexene-linked isomers. This moiety’s electron-deficient nature facilitates π-π stacking and hydrogen bonding, critical for target engagement .

Substituent Effects :

- The 3,4-dichlorophenyl group is conserved in the target compound, ’s isomers, and ’s indazole derivatives. Chlorine atoms enhance lipophilicity and metabolic stability .

- The thiophene in the target compound replaces the pyridine in PSN375963, altering electronic properties and solubility. Thiophene’s sulfur atom may participate in hydrophobic interactions .

Functional and Application-Based Comparison

- Bioactivity : Propanil () acts as an herbicide, while ’s indazole derivatives target kinases. The target compound’s bioactivity is unconfirmed but may align with GPCR modulation, as seen in PSN375963 .

- Thermodynamic Stability : The azetidine core’s strain may reduce stability compared to cyclohexene or pyridine analogs. However, this could be mitigated by the oxadiazole-thiophene conjugation .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can its structural analogs guide protocol design?

- Methodological Answer : The compound’s synthesis likely involves cyclization reactions, inspired by structurally similar 1,3,4-oxadiazole and azetidine derivatives. For example, analogous compounds are synthesized via refluxing in acetonitrile followed by cyclization in DMF with iodine and triethylamine, which facilitates sulfur elimination and ring formation . Key steps include:

Q. How can researchers verify the compound’s structural identity and purity for reproducibility?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Assign peaks to the dichlorophenyl, oxadiazole, and azetidine moieties (e.g., integration ratios, coupling constants) .

- Mass spectrometry (HRMS) : Confirm molecular ion mass and fragmentation patterns.

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .

- HPLC : Monitor purity (>95%) under gradient elution conditions .

Q. What preliminary biological screening strategies are recommended to assess its potential bioactivity?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., MIC determination) .

- Anticancer : MTT assays on cancer cell lines, focusing on thiophene- and oxadiazole-containing compounds known for apoptosis induction .

- Enzyme inhibition : Screen against kinases or proteases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproduct formation in large-scale synthesis?

- Methodological Answer : Apply statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent ratio, catalyst loading) . For example:

- Screening experiments : Use a Plackett-Burman design to rank factors affecting yield.

- Process optimization : Central Composite Design (CCD) to model interactions between variables like reaction time and iodine concentration .

- Byproduct analysis : Use LC-MS to trace impurities and adjust quenching steps .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding modes in drug discovery?

- Methodological Answer : Integrate quantum chemistry and molecular docking:

- Reaction path search : Use density functional theory (DFT) to model cyclization energetics and transition states (e.g., Gaussian or ORCA) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions (e.g., AutoDock Vina) for targets like kinases or GPCRs .

- ADMET prediction : SwissADME or ADMETLab to assess pharmacokinetic liabilities .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

- Methodological Answer : Systematically evaluate discrepancies:

- Solubility/pharmacokinetics : Measure logP, plasma protein binding, and metabolic stability (e.g., microsomal assays) to explain poor in vivo efficacy .

- Formulation adjustments : Use co-solvents (e.g., PEG 400) or nanoencapsulation to enhance bioavailability .

- Mechanistic studies : RNA-seq or proteomics to identify off-target effects or compensatory pathways .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives of this compound?

- Methodological Answer : Employ fragment-based design and systematic substitution:

- Core modifications : Vary the azetidine ring (e.g., substituents at N-1) and oxadiazole-thiophene linkage .

- Bioisosteric replacement : Replace the dichlorophenyl group with trifluoromethyl or nitro groups to assess electronic effects .

- 3D-QSAR : CoMFA or CoMSIA to correlate spatial/electronic features with activity .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Conduct forced degradation studies:

- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stress : Heat solid samples at 60–100°C and analyze crystallinity (PXRD) and decomposition products (TGA-DSC) .

- Light exposure : Use ICH guidelines for photostability testing (e.g., UV-Vis irradiation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.